3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Description
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an ethyl substituent at the 3-position of the fused oxazolo-pyridine ring. Sulfonyl chlorides are widely used in medicinal and materials chemistry due to their reactivity as electrophilic agents, particularly in forming sulfonamides or sulfonate esters.
Properties
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIKWLANFECEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-68-9 | |
| Record name | 3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Oxazolo[5,4-b]pyridine Core
The oxazolo[5,4-b]pyridine ring system can be constructed by cyclization of 2-amino-5-substituted-3-hydroxypyridine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
For example, heating 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids in the presence of phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) at elevated temperatures (around 130–200 °C) leads to the formation of the oxazolo fused ring system with high yields (up to 93%).
The choice of acid allows introduction of various substituents on the oxazolo ring, including alkyl or aryl groups.
Introduction of the Ethyl Group
The ethyl substituent at the 3-position of the oxazolo ring can be introduced via alkylation or by using ethyl-substituted carboxylic acid derivatives in the ring closure step.
Alternatively, alkylation of the oxazolo[5,4-b]pyridine core at the 3-position can be achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as the Heck reaction.
Sulfonyl Chloride Functionalization at the 5-Position
The sulfonyl chloride group is introduced by sulfonation followed by chlorination of the sulfonic acid intermediate.
Commonly, sulfonyl chlorides are prepared by treating the corresponding sulfonic acids or sulfonyl precursors with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride under controlled temperature conditions.
In the case of heterocyclic sulfonyl chlorides, careful control of reaction temperature (often below 0 °C to room temperature) and moisture exclusion is critical to prevent hydrolysis or decomposition.
For example, a sulfonyl chloride precursor can be synthesized by oxidation of a thiol or sulfide intermediate followed by chlorination, with yields reported up to 86% under optimized conditions.
The use of polyphosphoric acid (PPA) as a dehydrating agent in the cyclization step is superior to other agents such as PPSE, providing higher yields and cleaner reactions for the oxazolo ring formation.
The sulfonyl chloride formation step benefits from low-temperature chlorination to minimize side reactions and decomposition, with purification by low-temperature crystallization or filtration.
The ethyl group introduction via the acid component in the cyclization step streamlines synthesis by combining ring closure and substitution in one step, improving overall efficiency.
Analytical characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final compounds, with characteristic sulfonyl chloride IR absorptions around 1350–1355 cm⁻¹ and 1170–1180 cm⁻¹.
The preparation of 3-Ethyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is efficiently achieved through a sequence involving:
Formation of the oxazolo[5,4-b]pyridine core by cyclization of 2-amino-5-substituted-3-hydroxypyridine with ethyl-substituted carboxylic acids under dehydrating conditions (preferably using PPA).
Subsequent introduction of the sulfonyl chloride group via chlorination of the corresponding sulfonic acid intermediate under controlled low-temperature conditions.
This synthetic route is supported by high yields and reproducibility, with detailed research demonstrating the importance of reagent choice, temperature control, and purification methods to obtain the target compound with high purity and stability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biological Research: It is used in the study of enzyme inhibition and protein modification, as the sulfonyl chloride group can react with nucleophilic residues in proteins, such as lysine and cysteine.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and can form covalent bonds with nucleophilic residues in biomolecules, such as proteins and nucleic acids. This reactivity makes it useful as a tool for studying enzyme mechanisms and protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares key properties of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride with its closest analogs based on substituent variations.
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Molecular Weight and Substituent Size: The phenyl derivative exhibits the highest molecular weight (294.71 g/mol) due to its aromatic substituent, while the cyclopropyl analog (258.68 g/mol) and methyl variant (estimated ~244–250 g/mol) are lighter. The ethyl analog is expected to fall between methyl and cyclopropyl in molecular weight.
- Lipophilicity (LogP/LogD): The phenyl derivative’s calculated LogD (2.4858 at pH 7.4) suggests moderate lipophilicity, likely higher than ethyl or methyl analogs due to the aromatic ring’s hydrophobic nature . Cyclopropyl and ethyl substituents may exhibit intermediate LogP values, influenced by their aliphatic/strained ring characteristics.
- Hydrogen Bonding: All analogs lack H-donors, but phenyl and cyclopropyl derivatives have 4 H-acceptors, critical for solubility and intermolecular interactions .
Reactivity and Hazard Profiles
Table 2: Hazard and Handling Data
Key Observations:
- Hazards: The phenyl derivative is classified as corrosive (H314), consistent with sulfonyl chloride reactivity. Ethyl and cyclopropyl analogs likely share similar hazards due to the reactive sulfonyl chloride group .
- Availability: Methyl and cyclopropyl derivatives are discontinued or out of stock, suggesting synthesis challenges or niche applications. The phenyl variant remains accessible, highlighting its broader utility .
Biological Activity
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activities. This compound, characterized by its unique oxazole and pyridine structures, has garnered interest in medicinal chemistry due to its possible applications in drug development.
- Molecular Formula : CHClNOS
- Molecular Weight : 230.22 g/mol
- CAS Number : 2137758-25-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance:
- MIC Values : Compounds derived from similar structures showed MIC values ranging from 32 to 64 µg/mL against Staphylococcus aureus and other strains.
- Biofilm Inhibition : The compound demonstrated considerable activity in inhibiting biofilm formation, which is crucial for treating chronic infections. The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than the corresponding MICs, indicating strong anti-biofilm properties.
| Compound | Target Bacteria | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 32 | 8 |
| Compound B | E. faecalis | 64 | 16 |
| Compound C | S. pneumoniae | 16 | 4 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial effects, they also show varying levels of cytotoxicity towards human fibroblast cells. For example:
- Selectivity Index : Several tested compounds had an IC50 value greater than 64 µg/mL against MRC-5 cells, indicating low cytotoxicity and high selectivity towards bacterial targets.
The mechanism of action for compounds related to this compound involves:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
- Disruption of Biofilm Formation : The ability to disrupt biofilms suggests a multifaceted approach to combating bacterial infections.
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Kinetic Studies :
- Biofilm Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride, and how are intermediates validated?
- Methodology : A common approach involves oxime formation under alkaline conditions followed by chlorination (e.g., using Cl₂ or PCl₅). For example, o-chlorobenzoxime chloride can be synthesized from oxime intermediates and chlorinating agents, then cyclized with ethyl acetoacetate to form the isoxazole core . Validation includes LC-MS for intermediate purity and FT-IR to confirm functional groups (e.g., sulfonyl chloride stretching at ~1370–1170 cm⁻¹).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., using SHELXTL software for refinement ).
- HPLC : Employ ammonium acetate buffer (pH 6.5) for method development, as described in pharmacopeial assays .
- NMR : ¹H/¹³C NMR to confirm ethyl and sulfonyl group integration (e.g., δ 1.2–1.4 ppm for ethyl CH₃).
Advanced Research Questions
Q. How can synthetic yields be improved when isolating this compound?
- Methodology :
- Optimized chlorination : Replace PCl₅ with SOCl₂ for milder conditions, reducing side-product formation.
- Solvent selection : Use anhydrous dichloromethane to minimize hydrolysis of the sulfonyl chloride group .
- Purification : Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) to separate unreacted oxazole precursors.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodology :
- Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).
- Dynamic effects : Assess rotameric populations via variable-temperature NMR if conformational flexibility is suspected .
Q. What strategies mitigate decomposition during storage or reaction conditions?
- Methodology :
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring.
- Stabilizers : Store under argon with molecular sieves to prevent moisture absorption, critical for sulfonyl chloride stability .
Q. How is regioselectivity achieved in derivatization reactions (e.g., nucleophilic substitution)?
- Methodology :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to polarize the oxazole ring, favoring substitution at the 5-position.
- Protection strategies : Temporarily block the sulfonyl chloride with tert-butyl groups to prevent unwanted side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
